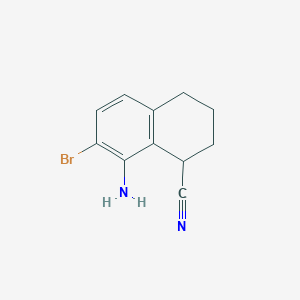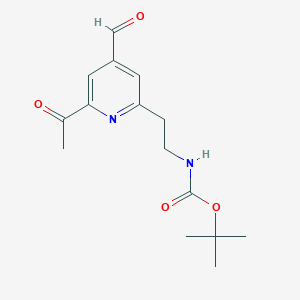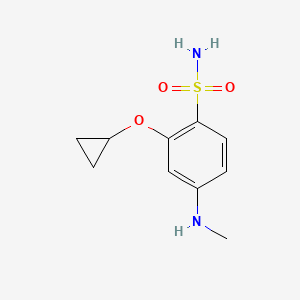
2-Amino-7-bromo-3-ethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-bromo-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12BrN2 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-3-ethylquinoline typically involves the bromination of 3-ethylquinoline followed by amination. One common method is the electrophilic aromatic substitution reaction where bromine is introduced at the 7-position of 3-ethylquinoline. This is followed by a nucleophilic substitution reaction where an amino group is introduced at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Amino-7-bromo-3-ethylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 2-amino-3-ethylquinoline.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Amino-3-ethylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-7-bromo-3-ethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Amino-7-bromo-3-ethylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Aminoquinoline: Lacks the bromo and ethyl groups, making it less hydrophobic and potentially less active in certain biological contexts.
7-Bromoquinoline: Lacks the amino and ethyl groups, which may affect its binding affinity and specificity.
3-Ethylquinoline: Lacks the amino and bromo groups, which can influence its reactivity and biological activity.
Uniqueness
2-Amino-7-bromo-3-ethylquinoline is unique due to the presence of both the bromo and amino groups, which can enhance its reactivity and binding properties. The ethyl group at the 3-position also contributes to its hydrophobicity, potentially improving its interaction with biological membranes and targets.
特性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
7-bromo-3-ethylquinolin-2-amine |
InChI |
InChI=1S/C11H11BrN2/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14) |
InChIキー |
SUJIVBIWHXXREB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


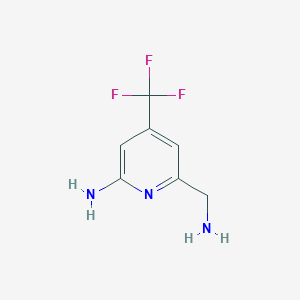
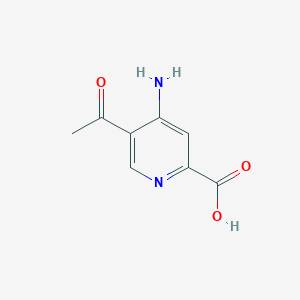
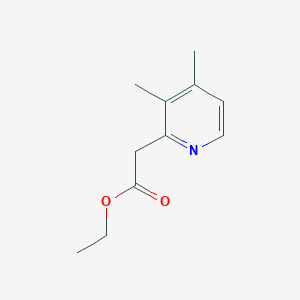
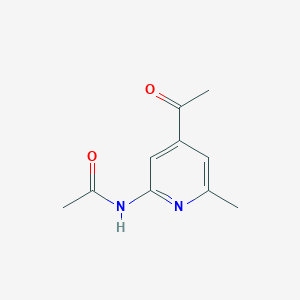
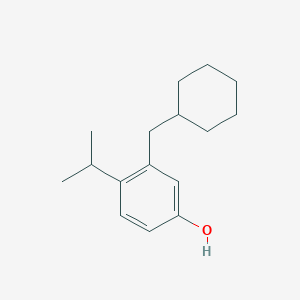
![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)
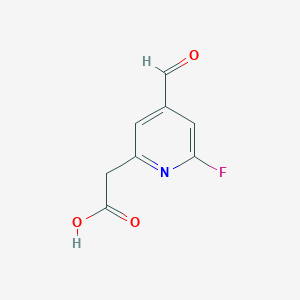
![3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin](/img/structure/B14852941.png)
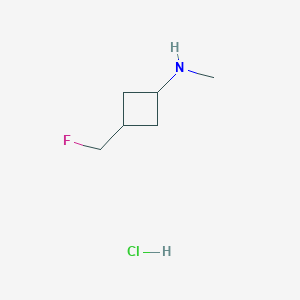
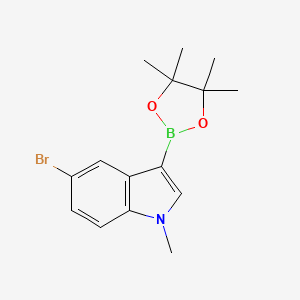
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)
